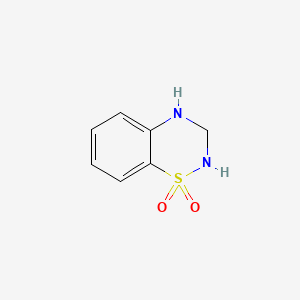

2H-1,2,4-Benzothiadiazine, 3,4-dihydro-, 1,1-dioxide

Übersicht

Beschreibung

2H-1,2,4-Benzothiadiazine, 3,4-dihydro-, 1,1-dioxide is a heterocyclic compound that belongs to the class of cyclic sulfonamides

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,2,4-Benzothiadiazine, 3,4-dihydro-, 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with sulfur dioxide and an oxidizing agent. The reaction conditions often include the use of solvents such as acetic acid or ethanol, and the process is carried out at elevated temperatures to facilitate the cyclization.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications.

Analyse Chemischer Reaktionen

Functionalization via Alkylation

Alkylation at the N-2 position is a critical step for diversifying BTD derivatives.

Example Reaction :

text6,8-Dichloro-BTD + Sodium hydride → Deprotonation ↓ 2-Chloromethylpyridine → N-alkylation → 2-(Pyridylmethyl)-BTD derivative

Conditions : Anhydrous THF, 20°C, 12h .

Yield : 70–75% .

Ring Contraction and Chlorination

BTD derivatives undergo structural transformations under specific conditions:

-

Chlorination :

Reaction with Cl₂ in CH₂Cl₂/CHCl₃ yields sulfene intermediates, which further react to form chlorinated derivatives (e.g., 48–52 ) .

Substituent-Dependent Reactivity

The electronic nature of substituents significantly impacts reaction outcomes:

Notable Limitation :

-

Halogens at C-5 hinder dehydrogenation due to electronic effects, limiting access to unsaturated 2H-BTD derivatives .

Biological Activity Correlations

While not directly a reaction, synthesized BTD derivatives exhibit anticancer activity :

-

Eight compounds inhibited renal and non-small cell lung cancer cell lines (IC₅₀: 2–10 μM) .

-

Structure-activity relationships (SAR) highlight the necessity of heteroaryl substituents at C-3 for potency .

Table 1: Key Synthetic Routes for BTD Derivatives

| Method | Conditions | Key Product | Yield |

|---|---|---|---|

| Condensation | DBU, pyridine | 3-Heteroaryl-BTD | 65–85% |

| Manganese Catalysis | MnBr(CO)₅, NaOtBu, 100°C | Dihydro-BTD | 68% |

| Alkylation | NaH, THF, 20°C | N-2-Alkylated BTD | 70–75% |

Table 2: Substituent Effects on Reactivity

| Substituent Type | Position | Reactivity Outcome |

|---|---|---|

| Halogen (Cl, Br) | C-5 | Inhibits dehydrogenation |

| Aryl (e.g., Ph, 4-Br-Ph) | C-3 | Enhances anticancer activity |

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Benzothiadiazine derivatives have been extensively studied for their potential therapeutic effects. The following are notable applications:

Antihypertensive Agents

Benzothiadiazine compounds are primarily recognized for their role as diuretics and antihypertensive agents. They function by inhibiting sodium reabsorption in the kidneys, leading to increased urine output and reduced blood pressure. For instance, thiazide diuretics, a class that includes benzothiadiazines, are commonly prescribed for hypertension management.

Neuroprotective Effects

Recent studies have indicated that derivatives of benzothiadiazine may exhibit neuroprotective properties. For example, research on 7-phenoxy-substituted benzothiadiazines has shown their potential in enhancing AMPA receptor activity, which may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Anticancer Activity

Some studies suggest that benzothiadiazine derivatives can induce apoptosis in cancer cells. Their mechanism often involves the modulation of cellular signaling pathways that control cell proliferation and survival.

Agricultural Applications

Benzothiadiazines are also explored for their use in agriculture, particularly as herbicides and fungicides due to their ability to inhibit specific metabolic pathways in plants.

Herbicidal Properties

Research has demonstrated that certain benzothiadiazine compounds can effectively control the growth of undesirable plant species without significantly affecting crop yield. This selectivity makes them valuable in integrated pest management strategies.

Fungicidal Activity

Benzothiadiazines have shown promise as fungicides against various plant pathogens. Their application can reduce fungal infections in crops, thereby enhancing agricultural productivity.

Case Studies and Research Findings

Toxicological Considerations

While benzothiadiazines exhibit beneficial pharmacological properties, understanding their toxicity is crucial for safe application. Acute toxicity studies indicate that these compounds can have adverse effects at high doses; therefore, dosage regulation is essential when used therapeutically or agriculturally.

Wirkmechanismus

The mechanism of action of 2H-1,2,4-Benzothiadiazine, 3,4-dihydro-, 1,1-dioxide varies depending on its application:

Antimicrobial Activity: The compound disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death.

Antihypertensive Activity: It inhibits the reabsorption of sodium and chloride ions in the kidneys, promoting diuresis and reducing blood pressure.

AMPA Receptor Modulation: The compound binds to the AMPA receptors, enhancing their activity and improving synaptic transmission, which can lead to cognitive enhancement.

Vergleich Mit ähnlichen Verbindungen

2H-1,2,4-Benzothiadiazine, 3,4-dihydro-, 1,1-dioxide can be compared with other similar compounds, such as:

Hydrochlorothiazide: A diuretic used to treat hypertension and edema. It shares a similar benzothiadiazine core but has different substituents that confer its diuretic properties.

Cyclothiazide: Another diuretic with a benzothiadiazine core, known for its ability to potentiate AMPA receptor activity.

Strobilurins: A class of fungicides that include benzothiadiazine derivatives, known for their broad-spectrum antifungal activity.

The uniqueness of this compound lies in its versatile pharmacological activities and its potential for modification to enhance its properties for specific applications.

Biologische Aktivität

2H-1,2,4-Benzothiadiazine, 3,4-dihydro-, 1,1-dioxide is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores the compound's synthesis, pharmacological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of 2H-1,2,4-benzothiadiazine derivatives has been achieved through various methods. Notably, a manganese-catalyzed dehydrogenative annulation has been developed, allowing for the efficient construction of this compound from readily available alcohols. This method not only enhances yield but also aligns with green chemistry principles by minimizing waste products .

Antimicrobial Properties

Research indicates that derivatives of 2H-1,2,4-benzothiadiazine exhibit significant antimicrobial activity. For instance, studies have shown that these compounds can effectively inhibit the growth of various bacterial and fungal strains. The structure-activity relationship (SAR) suggests that modifications to the benzothiadiazine core can enhance potency against specific pathogens .

Antitumor Activity

Several studies have investigated the antitumor potential of 2H-1,2,4-benzothiadiazine derivatives. In vitro assays reveal promising results against various cancer cell lines. For example, compounds have demonstrated IC50 values in the low micromolar range against breast and lung cancer cells . The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

Cognitive Enhancement

Recent research highlights the role of 2H-1,2,4-benzothiadiazine as a positive allosteric modulator of AMPA receptors. This activity suggests potential applications in cognitive enhancement and neuroprotection. A specific derivative was shown to improve cognitive function in animal models after oral administration .

Anti-inflammatory Effects

The anti-inflammatory properties of benzothiadiazine derivatives have also been documented. These compounds may inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation .

Case Studies

The biological activity of 2H-1,2,4-benzothiadiazine is attributed to its ability to interact with various molecular targets. For instance:

- Antimicrobial Action : Likely involves disruption of bacterial cell membranes or inhibition of essential enzymes.

- Antitumor Mechanism : Induction of apoptosis through mitochondrial pathways and inhibition of signaling pathways like PI3K/Akt.

- Cognitive Enhancement : Modulation of AMPA receptor activity leading to increased synaptic transmission.

Eigenschaften

IUPAC Name |

3,4-dihydro-2H-1λ6,2,4-benzothiadiazine 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2S/c10-12(11)7-4-2-1-3-6(7)8-5-9-12/h1-4,8-9H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKXYPUDKVYVJDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1NC2=CC=CC=C2S(=O)(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60189466 | |

| Record name | 2H-1,2,4-Benzothiadiazine, 3,4-dihydro-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60189466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

359-84-2 | |

| Record name | 2H-1,2,4-Benzothiadiazine, 3,4-dihydro-, 1,1-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=359-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-1,2,4-Benzothiadiazine, 3,4-dihydro-, 1,1-dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000359842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1,2,4-Benzothiadiazine, 3,4-dihydro-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60189466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.